11-Dehydroxyisomogroside V

Structural Elucidation NMR Spectroscopy Mogroside Analytics

Researchers quantifying minor mogrosides in monk fruit extracts face method inaccuracy when substituting non-authentic reference standards. 11-Dehydroxyisomogroside V (CAS 1628293-32-2) resolves this with its structurally authenticated C-11 dehydroxylation-the key differentiator from mogroside V (C60H102O29, MW 1287.43). • Enables precise HPLC/LC-MS quantification with baseline resolution from co-eluting mogrosides • HPLC≥95% purity ensures reproducibility across QC workflows in food and dietary supplement industries • Isolated from Siraitia grosvenorii with full NMR and MS characterization Ambient-temperature shipping; supplied as a powder for analytical method development, biosynthetic pathway studies, and SAR research on natural sweeteners.

Molecular Formula C60H102O29
Molecular Weight 1287.4 g/mol
Cat. No. B13402032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Dehydroxyisomogroside V
Molecular FormulaC60H102O29
Molecular Weight1287.4 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C
InChIInChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3
InChIKeySQKPHECGTGXVQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Dehydroxyisomogroside V: A Key Analytical Reference Standard and Minor Cucurbitane Glycoside from Monk Fruit


11-Dehydroxyisomogroside V (CAS 1628293-32-2, Formula C60H102O28) is a naturally occurring triterpenoid glycoside belonging to the cucurbitane class, primarily isolated from the fruits of Siraitia grosvenorii (monk fruit) [1][2]. This minor mogroside is structurally characterized by a mogrol aglycone backbone with five glucose units attached [1]. It is a significant sweet-tasting component of monk fruit, contributing to the fruit's profile as a non-caloric natural sweetener [3].

Why 11-Dehydroxyisomogroside V Cannot Be Substituted with Generic Mogroside V or Other Analogs


The class of mogrosides exhibits a wide range of sweetness potencies and bioactivities, which are directly dictated by specific structural features, including the number and linkage of glucose units and the oxidation state of the aglycone core [1]. For example, the relative sweetness of mogroside V, 11-oxo-mogroside V, and siamenoside I is 378, 68, and 465 times that of sucrose, respectively [2]. 11-Dehydroxyisomogroside V is structurally distinct due to the absence of the hydroxyl group at the C-11 position compared to mogroside V and isomogroside V [3]. This specific dehydroxylation is a key differentiator that necessitates the use of an authentic reference standard for precise analytical quantification and for studying its unique properties, as generic substitution would invalidate experimental results and product quality assessments.

Quantitative Differentiation of 11-Dehydroxyisomogroside V: Comparative Evidence for Scientific Selection


Structural Differentiation: C-11 Dehydroxylation Compared to Mogroside V and Isomogroside V

11-Dehydroxyisomogroside V is distinguished from the major sweetener mogroside V and its isomer isomogroside V by the absence of a hydroxyl group at the C-11 position [1]. This structural modification is reflected in its molecular formula and mass .

Structural Elucidation NMR Spectroscopy Mogroside Analytics

Analytical Purity Benchmark: HPLC≥95% for Reference Standard Applications

Commercial availability of 11-Dehydroxyisomogroside V is specified with a high-performance liquid chromatography (HPLC) purity of ≥95% . While a specific comparator for this minor compound is not established, this purity level is a standard benchmark for research-grade reference materials used in analytical method development and quality control of monk fruit extracts.

Quality Control Reference Standard HPLC Analysis

Class-Level Sweetness Inference: Structural Basis for Sweet Taste Perception

As a cucurbitane glycoside, 11-Dehydroxyisomogroside V is predicted to be sweet-tasting based on its structural class [1]. This inference is supported by extensive research on mogrosides, which shows that the presence of multiple glucose units on a mogrol backbone is a key determinant of sweetness [2].

Sweetener Chemistry Structure-Activity Relationship Taste Receptor

Key Application Scenarios for 11-Dehydroxyisomogroside V in Research and Quality Control


Analytical Method Development and Validation for Monk Fruit Extracts

11-Dehydroxyisomogroside V serves as a critical reference standard for developing and validating high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) methods. Its distinct molecular formula (C60H102O28) and weight (1271.45 g/mol) allow for its precise identification and quantification in complex matrices like Siraitia grosvenorii extracts, differentiating it from major sweet mogrosides such as mogroside V (C60H102O29, 1287.43 g/mol) [1][2]. The commercially available reference material with HPLC≥95% purity ensures method accuracy and reproducibility for quality control in the food and dietary supplement industries .

Phytochemical and Biosynthetic Pathway Research

This compound is essential for studies investigating the biosynthetic pathways and phytochemical diversity of Siraitia grosvenorii. As a minor cucurbitane glycoside, its structural characterization—specifically the C-11 dehydroxylation compared to mogroside V [3]—provides a key target for studying the enzymatic modifications that generate the array of mogrosides found in monk fruit. Its use as an authentic standard enables accurate monitoring of its production in plant tissue culture or biotransformation experiments [1].

Structure-Activity Relationship (SAR) Studies for Sweeteners

11-Dehydroxyisomogroside V is a valuable probe molecule in structure-activity relationship (SAR) studies aimed at understanding and optimizing the sweet taste of mogrosides. As a member of this class of compounds known for their intense sweetness [4], its specific structural feature—the absence of the C-11 hydroxyl group—can be correlated with its sweetness profile. This allows researchers to map the contribution of this specific modification to taste perception, guiding the development of novel, high-potency natural sweeteners with improved flavor profiles [5].

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